Product packaging for 1-Bromo-4-(1,2-difluoroethenyl)benzene(Cat. No.:CAS No. 316173-84-9)

1-Bromo-4-(1,2-difluoroethenyl)benzene

Cat. No.: B8514738
CAS No.: 316173-84-9
M. Wt: 219.03 g/mol
InChI Key: KAASDCJXIBYHGD-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Synthetic Research

Organofluorine chemistry has become a cornerstone of modern synthetic research, with applications spanning pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond.

In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes. This is often achieved by blocking sites of metabolic oxidation or by altering the acidity of nearby functional groups. Consequently, a significant percentage of commercial pharmaceuticals contain at least one fluorine atom.

In materials science, fluorinated compounds are utilized for their unique surface properties, such as hydrophobicity and oleophobicity, leading to their use in coatings, polymers, and liquid crystals. The field of advanced synthetic research continues to explore novel methods for the selective introduction of fluorine and the synthesis of new fluorinated building blocks to access molecules with tailored properties.

Contextualizing 1-Bromo-4-(1,2-difluoroethenyl)benzene within the Landscape of Aryl Halide and Fluoroalkene Chemistry

The compound this compound is a bifunctional molecule that embodies characteristics of both aryl halides and fluoroalkenes. This duality provides a rich platform for a variety of chemical transformations.

Aryl Halide Reactivity : The bromo-substituted benzene (B151609) ring is a classic functional group for a wide range of cross-coupling reactions. Catalyzed by transition metals like palladium, nickel, or copper, the carbon-bromine bond can readily participate in reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the extension of the molecular framework.

Fluoroalkene Reactivity : The 1,2-difluoroethenyl group, also known as a vicinal difluoroalkene, possesses unique electronic characteristics. The fluorine atoms significantly polarize the carbon-carbon double bond, influencing its susceptibility to nucleophilic and electrophilic attack. This moiety can undergo various addition reactions and can also participate in certain types of cross-coupling reactions, although its reactivity is distinct from that of non-fluorinated alkenes. The stereochemistry (E/Z isomerism) of the difluoroalkene is a critical aspect that influences its reactivity and the stereochemical outcome of its reactions.

The presence of both of these functional groups in a single molecule makes this compound a valuable intermediate for the synthesis of more complex fluorinated compounds, where each site can be functionalized selectively.

General Overview of Challenges and Opportunities in Vicinal Difluoroethenyl Synthesis and Reactivity

The synthesis and manipulation of vicinal difluoroethenyl arenes present both significant challenges and exciting opportunities for organic chemists.

Challenges:

Stereoselective Synthesis : A primary challenge is the stereocontrolled synthesis of the 1,2-difluoroalkene unit. Achieving high selectivity for either the E- or Z-isomer can be difficult, and many synthetic methods yield mixtures of isomers that are challenging to separate.

Harsh Reagents : Some traditional methods for introducing vicinal difluoro motifs require harsh or hazardous reagents, such as elemental fluorine or sulfur tetrafluoride, which limits their practicality and functional group tolerance. beilstein-journals.org

Limited Precursors : The availability of versatile starting materials for the construction of vicinal difluoroalkenes is more limited compared to their geminal (=CF2) counterparts.

Opportunities:

Novel Method Development : The difficulties associated with their synthesis drive the development of new and milder catalytic methods. Recent advances include catalytic 1,2-difluorination of alkenes using safer fluoride (B91410) sources and oxidants. nih.gov

Unique Reactivity Exploration : The distinct reactivity of the vicinal difluoroalkene moiety offers opportunities for novel chemical transformations that are not possible with other alkenes. This includes stereospecific cross-coupling reactions and unique cycloaddition pathways.

Bioisosteric Replacement : The vicinal difluoroalkene group is being explored as a bioisostere for other functional groups, such as amide bonds or alkynes, in the design of new bioactive molecules. Its rigid, polar nature can lead to favorable interactions with biological targets.

Strategies for the synthesis of vicinal difluoro compounds often involve the diastereoselective conversion of precursors like cis- or trans-epoxides, or the direct fluorination of the corresponding alkynes or alkenes under carefully controlled conditions. beilstein-journals.org The development of more efficient and stereoselective methods remains an active area of research.

Interactive Data Tables

Table 1: General Synthetic Approaches to Fluoroalkenyl Arenes

MethodDescriptionPrecursorsKey ReagentsStereoselectivityReference
Wittig-type Olefination Reaction of an aldehyde with a fluorinated phosphonium (B103445) ylide or related reagent. Primarily used for gem-difluoroalkenes.Aryl aldehydesPPh₃, Sodium chlorodifluoroacetateNot applicable for vicinal acs.orgnih.gov
Direct Alkene Fluorination Addition of two fluorine atoms across a double bond.AlkenesElectrophilic fluorine sources (e.g., Selectfluor), Aryl iodide catalysts, HF-pyridineHigh diastereoselectivity nih.gov
From Vicinal Diols/Epoxides Conversion of diols or epoxides to difluorides followed by elimination, or direct conversion of epoxides to fluorohydrins and then to difluorides.Diols, EpoxidesDeoxyfluorinating agents (DAST, Deoxofluor)Dependent on precursor stereochemistry beilstein-journals.org
Hydrodefluorination Reduction of a trifluoromethyl group to a difluoro- or monofluoroalkene.Trifluoromethyl alkenesReducing agents (e.g., LiAlH₄), Copper catalystsCan be highly stereoselective acs.orgnih.gov
Cross-Coupling Reactions Coupling of a difluorovinyl organometallic reagent with an aryl halide, or coupling of a halogenated difluoroalkene with an arylboronic acid.Halogenated difluoroalkenes, Arylboronic acids, Aryl iodidesPalladium or Nickel catalystsOften stereoretentive acs.orgnih.govacs.org

Table 2: Physicochemical Properties of Related Bromo-Fluoro-Substituted Benzenes

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Bromo-4-ethylbenzene Br-C₆H₄-CH₂CH₃C₈H₉Br185.06204
1-Bromo-2,4-difluorobenzene Br-C₆H₃F₂C₆H₃BrF₂192.99145-146
1-Bromo-4-(2,2-difluorovinyl)benzene Br-C₆H₄-CH=CF₂C₈H₆BrF₂219.04Not Available
This compound Br-C₆H₄-CF=CFHC₈H₅BrF₂219.03Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF2 B8514738 1-Bromo-4-(1,2-difluoroethenyl)benzene CAS No. 316173-84-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

316173-84-9

Molecular Formula

C8H5BrF2

Molecular Weight

219.03 g/mol

IUPAC Name

1-bromo-4-(1,2-difluoroethenyl)benzene

InChI

InChI=1S/C8H5BrF2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H

InChI Key

KAASDCJXIBYHGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CF)F)Br

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 1,2 Difluoroethenyl Benzene and Analogous Systems

Strategies for Stereoselective Formation of the 1,2-Difluoroethenyl Moiety

The 1,2-difluoroethenyl moiety is a critical structural feature, and its synthesis with controlled E/Z geometry is a significant area of research. Several distinct strategies have been developed to achieve this.

One of the most direct methods for creating fluorinated alkenes is the hydrofluorination of alkynes. researchgate.netnih.gov This approach involves the addition of hydrogen fluoride (B91410) (HF) across a carbon-carbon triple bond. For a precursor such as 1-bromo-4-ethynylbenzene, this method could theoretically install the desired functionality. The development of metal-free protocols using reagents like protic tetrafluoroborates allows for stereodivergent synthesis, where reaction conditions can be tuned to favor either the E or Z isomer. nih.gov

Carbo-fluorination is another advanced technique where a carbon group and a fluorine atom are added across a double or triple bond simultaneously. For instance, methods for the one-pot formal carbo-radiofluorination of alkenes have been developed, showcasing the possibility of complex difunctionalization reactions. nih.gov

Table 1: Examples of Alkyne Hydrofluorination Conditions

Catalyst/Reagent Alkyne Type Predominant Isomer Key Feature
Pt(II) complexes Various Not specified Catalytic process at room temperature. researchgate.net
2,6-dichloropyridinium tetrafluoroborate Diverse collection E or Z Stereoselectivity is tunable by solvent and temperature. nih.gov

Elimination reactions provide a classic route to alkenes. In this context, a saturated precursor like a 1,2-dihalo-1,2-difluoroethane derivative can be treated with a reducing agent to form the 1,2-difluoroethenyl double bond. A well-established laboratory method involves the synthesis of 1,2-dichloro-1,2-difluoroethane, which is then subjected to dehalogenation using zinc or magnesium to yield a mixture of (E)- and (Z)-1,2-difluoroethylene. beilstein-journals.orgbeilstein-journals.org This difluoroethylene can then be used as a building block in subsequent reactions.

Other precursors for elimination include 1,1,2-trifluoroethane (via dehydrofluorination) and 1-chloro-1,2-difluoroethane (via dehydrochlorination) in the presence of metal-based catalysts. beilstein-journals.org

Instead of constructing the difluoroalkene moiety from scratch on the aromatic ring, it is often more efficient to use a pre-formed 1,2-difluoroethene unit and attach it to the aromatic scaffold. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

A powerful strategy involves the conversion of (E)- or (Z)-1,2-difluoroethenyl silanes into their corresponding stannane derivatives. acs.org These stannanes are versatile intermediates that can participate in Stille coupling reactions with an appropriate aryl halide, such as 1-bromo-4-iodobenzene, to introduce the (E)- or (Z)-1,2-difluoroethenyl unit with retention of the original configuration. acs.org This method provides excellent control over the alkene geometry.

The ability to selectively generate either the E or Z isomer is crucial for creating specific target molecules. The stereochemical outcome of a reaction is often dictated by a choice between kinetic and thermodynamic control.

For most 1,2-disubstituted alkenes, the trans (E) isomer is thermodynamically more stable due to reduced steric hindrance. However, in the case of 1,2-difluoroethylene, the cis (Z) isomer is the more stable form by approximately 0.9 kcal/mol. wikipedia.org This unusual stability is attributed to electronic factors.

In reactions like the hydrofluorination of alkynes, the stereochemical outcome can be directed by manipulating the reaction conditions. nih.gov

Thermodynamic Control : Running the reaction in a polar solvent at higher temperatures often allows the product mixture to equilibrate to the most stable isomer, which for 1,2-difluoroethenyl systems is typically the Z isomer. nih.govwikipedia.org

Kinetic Control : Using less polar solvents or lower temperatures can favor the formation of the kinetic product, which is formed via the lowest-energy transition state. This often leads to the less stable E isomer. nih.gov

Mechanistic studies of alkyne hydrofluorination suggest the intermediacy of vinyl cations, where the subsequent trapping by the fluoride ion dictates the final stereochemistry. nih.gov

Aromatic Functionalization and Bromination Strategies

Once the (1,2-difluoroethenyl)benzene core is assembled, the final step is the introduction of the bromine atom at the correct position on the benzene (B151609) ring.

The introduction of a bromine atom onto the (1,2-difluoroethenyl)benzene precursor is an electrophilic aromatic substitution reaction. The existing fluoroalkenyl substituent on the benzene ring directs the position of the incoming electrophile (Br+). The vinyl group is generally considered an ortho-, para-directing group. To achieve the desired 1-bromo-4-(1,2-difluoroethenyl)benzene product, the bromination must be highly regioselective for the para position.

Achieving such selectivity often requires careful control of reaction conditions to suppress side reactions or the formation of other isomers. In complex systems, reaction conditions such as acidity can be used to deactivate certain parts of a molecule towards bromination, thereby directing the reaction to the desired site. nih.gov For example, performing a bromination under acidic conditions (e.g., with TFA) can deactivate electron-rich rings, allowing for preferential reaction at a different location. nih.gov For the bromination of (1,2-difluoroethenyl)benzene, the choice of brominating agent (e.g., N-bromosuccinimide (NBS) vs. Br₂) and solvent can influence the regiochemical outcome, favoring the desired para-product. nih.govnih.gov

Table 2: Regioselective Bromination Strategies

Substrate Type Brominating Agent Conditions Outcome
13-acetyl-10-mesitylchlorin NBS 10% TFA in CH₂Cl₂ Preferential bromination at the 15-position (para-like). nih.gov
13-acetyl-10-mesitylchlorin NBS Neutral (THF) Mixture of products, bromination at 7- and 15-positions. nih.gov

Palladium-Catalyzed Cross-Coupling for Introduction of the 1,2-Difluoroethenyl Group on Brominated Aromatics

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. wikipedia.orgnobelprize.org These methods are widely applied in the pharmaceutical industry for constructing complex molecular scaffolds. nbinno.comresearchgate.net In the context of synthesizing molecules like this compound, these reactions facilitate the coupling of a brominated aromatic ring with a suitable difluoroethenyl precursor.

The general mechanism for these transformations, such as the Suzuki or Stille couplings, typically involves a catalytic cycle starting with the oxidative addition of the aryl bromide to a Palladium(0) complex. nobelprize.org This is followed by transmetalation with an organometallic reagent carrying the difluoroethenyl group and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org

A significant challenge in the functionalization of gem-difluoroalkenes is the propensity of β,β-difluoroalkyl-metal intermediates to undergo β-fluoride elimination, which leads to the formation of monofluorinated byproducts. nih.govrsc.org Researchers have developed strategies to mitigate this issue. For instance, using specific ligands or co-catalysts can influence the reaction pathway. One approach involves using a palladium and copper co-catalytic system with arylsulfonyl chlorides as the aryl source. rsc.org This system can avoid the problematic β-F elimination by providing an alternative, lower-energy pathway involving β-hydride elimination, ultimately leading to the desired difluorinated product. rsc.org

Another strategy involves the defluorinative coupling of 1-aryl-2,2-difluoroalkenes with boronic acids. nih.gov While this method results in a monofluorostilbene, it highlights a pathway where a C-F bond is selectively functionalized. The reaction proceeds through a proposed β-fluoride elimination of a palladium(II) intermediate, demonstrating that under specific conditions, this pathway can be controlled to achieve a desired synthetic outcome. nih.gov The choice of palladium source, ligand, and reaction conditions is critical for success. nih.govsigmaaldrich.com

Table 1: Key Palladium-Catalyzed Cross-Coupling Methodologies

Coupling ReactionTypical Aryl PartnerTypical Alkene PartnerCatalyst SystemKey Feature
Suzuki-MiyauraAryl Boronic Acid/EsterDifluoroalkenyl HalidePd(0) complex, BaseForms C-C bond, high functional group tolerance
StilleAryl StannaneDifluoroalkenyl HalidePd(0) complexMild conditions, tolerant of various functional groups
HeckAryl HalideDifluoroalkenePd(0) or Pd(II) complex, BaseDirect arylation of alkenes
Arylation-IsomerizationArylsulfonyl Chloridegem-DifluoroalkenePd(II)/Cu(I) co-catalystAvoids β-fluoride elimination via β-hydride elimination pathway rsc.org

Copper-Mediated/Catalyzed Reactions for Carbon-Fluorine Bond Formation

Copper catalysis offers a complementary and sometimes superior approach for the synthesis of fluorinated compounds. acs.org Copper-based systems are particularly relevant in reactions involving gem-difluoroalkenes. While palladium is a dominant catalyst in cross-coupling, copper is often used as a co-catalyst to modulate reactivity and prevent undesirable side reactions. rsc.org

In the synthesis of α,α-difluorobenzyl products, a Pd(II)/Cu(I) co-catalyzed system has been shown to effectively couple gem-difluoroalkenes with arylsulfonyl chlorides. rsc.org In this process, the copper(I) salt is believed to facilitate the generation of an aryl radical from the arylsulfonyl chloride. rsc.org This radical then engages with the difluoroalkene in a pathway that circumvents the formation of intermediates prone to β-fluoride elimination.

Furthermore, copper catalysts are effective in mediating hydroamination reactions of gem-difluoroalkenes to produce α-difluoromethyl amines. acs.org This proceeds through a Cu-H insertion mechanism, demonstrating copper's ability to form α-CF2H-substituted organocopper species that avoid the common β-fluorine elimination pathway. acs.orgresearchgate.net This highlights the unique reactivity of copper in handling fluoroalkyl groups, which can be leveraged for the synthesis of complex fluorinated targets.

The selective functionalization of a single C-F bond in gem-difluoroalkenes can be achieved with various transition metals, including copper. acs.org The formation of a strong metal-fluoride bond provides the thermodynamic driving force for these transformations. acs.org

Table 2: Role of Copper in Difluoroalkene Functionalization

Reaction TypeRole of CopperReactantsIntermediate SpeciesAdvantage
Co-catalyzed ArylationCo-catalyst with PdArylsulfonyl Chloride, gem-DifluoroalkeneAryl radicalSuppresses β-fluoride elimination rsc.org
HydroaminationPrimary CatalystAmine, gem-Difluoroalkeneα-CF2H organocopperDirect formation of C-N bond without defluorination acs.org

Convergent and Divergent Synthesis of Brominated Vicinal Difluoroalkenylbenzenes

The strategic approach to constructing complex molecules like substituted difluoroalkenylbenzenes can be categorized as either convergent or divergent.

In contrast, a divergent synthesis begins with a common core structure that is subsequently elaborated into a library of related compounds. wikipedia.orgnih.gov One could start with a molecule like 4-(1,2-difluoroethenyl)phenol, which could then be subjected to various reactions, including bromination, to produce this compound and other analogs. This method is highly effective for generating molecular diversity and exploring structure-activity relationships. wikipedia.orgnih.gov

Multi-Step Sequences for Complex Structure Assembly

The synthesis of highly substituted aromatic compounds often requires multi-step reaction sequences where the order of reactions is critical. libretexts.orgsyrris.jp The assembly of a complex brominated vicinal difluoroalkenylbenzene would involve a carefully planned sequence of reactions, such as electrophilic aromatic substitution and cross-coupling. ed.gov

For example, a synthetic route could begin with a simple aromatic starting material like benzene. The sequence might proceed as follows:

Friedel-Crafts Acylation/Alkylation : Introduction of an alkyl or acyl group onto the benzene ring. libretexts.org

Bromination : Introduction of the bromine atom via electrophilic aromatic substitution. The directing effects of the existing substituent would determine the position of bromination.

Functional Group Interconversion : Modification of the first substituent to prepare for the final coupling step.

Cross-Coupling : The final step would be a palladium-catalyzed reaction to introduce the 1,2-difluoroethenyl group onto the brominated aromatic core.

Practical Considerations in Synthetic Protocols

The successful synthesis of this compound and its analogs hinges on several practical factors.

Reagent Selection : The choice of coupling partners is crucial. In palladium-catalyzed reactions, aryl bromides are common electrophiles due to their reactivity and commercial availability. nbinno.com For the nucleophilic partner, organoboron or organotin reagents are frequently used in Suzuki and Stille couplings, respectively. The use of arylsulfonyl chlorides in Pd/Cu co-catalyzed systems offers an alternative that can help avoid side reactions. rsc.org

Catalyst and Ligand Choice : The selection of the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the supporting ligand is critical for catalytic activity and selectivity. researchgate.net Ligands such as phosphines (e.g., PPh3, X-Phos) or N-heterocyclic carbenes (NHCs) stabilize the palladium center and influence the rates of oxidative addition and reductive elimination. sigmaaldrich.com For challenging couplings, specialized ligands may be required to achieve high yields.

Reaction Conditions : Temperature, solvent, and the choice of base are key parameters that must be optimized. Higher temperatures can sometimes promote desired reactions but may also lead to catalyst decomposition or side reactions like β-fluoride elimination. nih.gov The solvent must be compatible with the reagents and catalyst system, while the base plays a critical role, particularly in Suzuki couplings where it facilitates the transmetalation step. A thorough optimization of these conditions is necessary to maximize product yield and purity.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 1,2 Difluoroethenyl Benzene

Reactivity at the Aryl Bromine Center

The bromine atom attached to the benzene (B151609) ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is predominantly exploited through palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. 1-Bromo-4-(1,2-difluoroethenyl)benzene serves as a suitable substrate for several of these transformations, including the Suzuki-Miyaura, Sonogashira, Negishi, and Stille reactions. These reactions generally proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. nih.govresearchgate.net For instance, the coupling of a substituted (4-bromophenyl)pyrimidine with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst has been reported to proceed in good yields. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orgresearchgate.net This reaction is a cornerstone for the synthesis of aryl alkynes. southern.edunih.gov The coupling of 4-bromo-substituted heterocycles with terminal alkynes under typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N] has been shown to produce the corresponding 4-alkynyl-substituted products in good yields. nih.gov

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the coupling partner for the aryl bromide. nih.gov This reaction is known for its high functional group tolerance and the ability to form carbon-carbon bonds between various sp²- and sp³-hybridized centers. nih.gov The palladium-catalyzed reaction of substituted bromobenzenes with dimethylzinc (B1204448) has been demonstrated to afford the corresponding methylated arenes in high yields. researchgate.net

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with the aryl bromide. wikipedia.org While effective, the toxicity of organotin reagents has led to a decrease in its use compared to other cross-coupling methods. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Organometallic Reagent Key Features
Suzuki-Miyaura Boronic acid/ester Mild conditions, high functional group tolerance
Sonogashira Terminal alkyne Forms aryl-alkyne bonds, uses Cu(I) co-catalyst
Negishi Organozinc High functional group tolerance, versatile C-C bond formation
Stille Organostannane Effective but toxic reagents

Nucleophilic aromatic substitution (SNA) of aryl halides is generally challenging unless the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org In the case of this compound, the difluoroethenyl group is not a sufficiently strong activating group to facilitate facile SNAr reactions under standard conditions. However, in substrates where the aromatic ring is further substituted with powerful electron-withdrawing groups like nitro groups, nucleophilic displacement of the bromide can occur. nih.govnih.govresearchgate.net The mechanism of these reactions typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.org

Reactivity of the 1,2-Difluoroethenyl Group

The 1,2-difluoroethenyl substituent possesses a unique reactivity profile stemming from the electronic effects of the fluorine atoms and the presence of the carbon-carbon double bond.

The fluorine atoms in the 1,2-difluoroethenyl group are strongly electron-withdrawing, which polarizes the carbon-carbon double bond, rendering it susceptible to nucleophilic attack. youtube.comyoutube.com This is a key feature of the reactivity of fluoroalkenes. Nucleophilic addition to the double bond is a common reaction pathway for such compounds. nih.govyoutube.com The specific reactivity of related compounds like 1,2-difluorovinylphenylsulfone, where the sulfone group further activates the double bond, exemplifies this behavior.

While the electron-withdrawing nature of the fluorine atoms deactivates the double bond towards electrophilic attack, electrophilic addition reactions can still occur, albeit under more forcing conditions than for non-fluorinated alkenes. ochemtutor.combyjus.com The mechanism involves the attack of an electrophile on the π-system of the double bond to form a carbocationic intermediate, which is then intercepted by a nucleophile. libretexts.orgtib.eu The regioselectivity of such additions would be influenced by the electronic and steric properties of both the difluoroethenyl group and the incoming electrophile. chemistrysteps.com

The 1,2-difluoroethenyl group can also participate in radical reactions. For instance, nitration-debromination sequences could potentially proceed through radical intermediates. The stereochemical outcome of such reactions would be dependent on the nature of the radical species and the reaction conditions.

Table 2: Summary of Reactivity

Functional Group Reaction Type Description
Aryl Bromine Palladium-Catalyzed Cross-Coupling Versatile C-C and C-heteroatom bond formation.
Aryl Bromine Nucleophilic Aromatic Substitution Requires activation by strong electron-withdrawing groups.
1,2-Difluoroethenyl Nucleophilic Addition Double bond is activated by electron-withdrawing fluorine atoms.
1,2-Difluoroethenyl Electrophilic Addition Possible under specific conditions, though deactivated by fluorine atoms.
1,2-Difluoroethenyl Radical Reactions Can participate in radical-mediated transformations.

Pericyclic Reactions (e.g., Diels-Alder cycloadditions of 1,2-difluorovinyl systems)

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org These reactions are distinguished by their high stereospecificity and the fact that they are generally unaffected by solvents or catalysts. msu.edu A prominent example of a pericyclic reaction is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.commasterorganicchemistry.com

In the context of 1,2-difluorovinyl systems, such as this compound, the difluoroethenyl group can act as a dienophile. The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the double bond. For a Diels-Alder reaction to occur, the diene must be in a conjugated s-cis conformation. masterorganicchemistry.com The reaction proceeds by a simultaneous movement of electrons to form two new sigma bonds and one new pi bond. masterorganicchemistry.com

While specific studies on the Diels-Alder reactions of this compound are not extensively detailed in the provided results, the general principles of cycloaddition reactions apply. ox.ac.uk The stereochemistry of the resulting cyclohexene (B86901) ring is controlled by the geometry of the starting diene and dienophile. youtube.com Computational studies, such as those using multiconfigurational complete active space methods (CASSCF and CASPT2), can be employed to investigate the concerted versus stepwise nature of these cycloaddition pathways. windows.net Such studies have been used to analyze the reaction of allene (B1206475) with butadiene and benzene, revealing ambimodal transition states that can lead to either concerted or stepwise mechanisms. windows.net

Stereochemical Control and Transformations

Investigation of E/Z Isomerization Pathways

The interconversion between (E) and (Z) isomers, known as E/Z isomerization, is a fundamental process in the chemistry of alkenes. masterorganicchemistry.com This isomerization can be induced by heat or light (photocatalysis) and often proceeds through a triplet diradical intermediate where the pi-bond order is reduced, allowing for rotation. researchgate.net

Photocatalysis has emerged as a powerful tool for effecting E → Z isomerization. researchgate.net The mechanism often involves energy transfer from an excited photocatalyst to the alkene, promoting it to a triplet state. researchgate.net The efficiency and directionality of this process can be influenced by factors such as the triplet state energy of the catalyst and the substrate, as well as non-covalent interactions. researchgate.netresearchgate.net For example, the photocatalytic isomerization of polarized alkenes has been studied, revealing that the composition of the photostationary state can be temperature-dependent, suggesting an activation barrier for the transition. acs.org

Investigations into the E/Z isomerization of various alkenes have been conducted to understand the underlying mechanisms. researchgate.net For instance, in the isomerization of certain polarized alkenes, a higher activation barrier was observed for the Z → E transition compared to the E → Z transition, which was attributed to the need for in-plane rotation of an aromatic ring to achieve conjugation for catalyst excitation of the Z-isomer. acs.org While direct studies on the E/Z isomerization of this compound are not detailed, these general principles would govern its behavior under thermal or photochemical conditions.

Elucidation of Reaction Mechanisms and Intermediates

Spectroscopic and Computational Analysis of Reaction Pathways

Understanding the detailed pathway of a chemical reaction, including the structures of transition states and intermediates, is crucial for controlling its outcome. A combination of spectroscopic techniques and computational chemistry is often employed for this purpose. researchgate.netpitt.edu

Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the energy profiles of reaction pathways. pitt.edu These calculations can help identify the preferred reaction mechanism, as well as the rate-determining and selectivity-determining steps. pitt.edu For complex reactions, ab initio molecular dynamics simulations can provide further insights into the mechanistic continuum, for example, between SN1 and SN2 pathways. pitt.edu

Spectroscopic methods provide experimental data to validate and complement computational findings. Time-resolved spectrometry can be used to detect short-lived intermediates, such as radicals and excited states, that are formed during a reaction. researchgate.net For instance, in studies of high-energy events, ·CN radicals and excited CO have been identified as initial products, which then react further to form more stable molecules. researchgate.net The development of computational spectroscopic methods allows for the modeling of spectra for reactive species, aiding in their experimental identification. researchgate.net

Role of Catalysis in Directing Selectivity and Efficiency

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates and controlling selectivity (chemo-, regio-, and stereoselectivity). Catalysts function by providing an alternative, lower-energy reaction pathway.

In the context of transformations involving vinyl groups, various catalytic systems have been developed. For example, copper-catalyzed cross-coupling reactions are effective for forming C-N bonds, as seen in the synthesis of vinyl formamides from vinyl iodides. nih.govnsf.gov The choice of ligand for the metal catalyst is often critical in achieving high efficiency and selectivity.

Lewis acids can also serve as catalysts in addition reactions. For instance, the addition of pyrazoles to alkynes can be catalyzed by Lewis acids or ruthenium complexes. nih.gov In some cases, the catalyst can play a dual role, as demonstrated in the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles, where Ag+ not only catalyzes the reaction but also acts as a coordination guide to control the stereochemical outcome. nih.gov Chiral catalysts, such as chiral oxazaborolidine−aluminum bromide complexes, are employed to achieve enantioselective Diels-Alder reactions. sigmaaldrich.com

Advanced Applications in Synthetic Organic Chemistry

Building Block for Complex Fluorinated Organic Architectures

The dual functionality of 1-Bromo-4-(1,2-difluoroethenyl)benzene makes it an ideal starting material for creating diverse and complex fluorinated structures. The bromine atom serves as a handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, while the difluoroethenyl moiety acts as a stable, fluorinated functional group that can be retained in the final product or modified in subsequent synthetic steps.

The presence of the aryl bromide in this compound allows for its use in numerous palladium-catalyzed cross-coupling reactions. By reacting it with various coupling partners, a wide range of substituents can be installed on the aromatic ring at the position of the bromine atom. This strategy provides straightforward access to a library of 4-substituted-β,γ-difluorostyrene derivatives, which are valuable intermediates in their own right. Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) couplings are all applicable.

Table 1: Synthesis of Substituted Fluorostyrene Derivatives via Cross-Coupling Reactions

Coupling ReactionCoupling PartnerResulting Compound Class
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)4-Aryl-1-(1,2-difluoroethenyl)benzene
SonogashiraTerminal Alkyne (R-C≡CH)1-(Alkynyl)-4-(1,2-difluoroethenyl)benzene
Buchwald-HartwigAmine (R₂NH)N,N-Dialkyl-4-(1,2-difluoroethenyl)aniline
StilleOrganostannane (R-SnBu₃)4-Alkyl/Aryl-1-(1,2-difluoroethenyl)benzene

A significant application of this compound is in the synthesis of fluorinated biaryls and, by extension, oligophenylenes. These structural motifs are prevalent in liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical compounds. The Suzuki-Miyaura coupling is particularly effective for this purpose, reacting the aryl bromide with a variety of arylboronic acids or esters under palladium catalysis to form a new carbon-carbon bond. This reaction is generally high-yielding and tolerant of a wide range of functional groups on the coupling partner. The resulting biaryl structures contain the difluoroethenyl group, which can significantly influence the electronic properties and conformational preferences of the final molecule. nih.gov

Table 2: Examples of Fluorinated Biaryl Synthesis using Suzuki-Miyaura Coupling

Arylboronic Acid PartnerProduct Name
Phenylboronic acid4-(1,2-Difluoroethenyl)-1,1'-biphenyl
4-Methoxyphenylboronic acid4'-(1,2-Difluoroethenyl)-4-methoxy-1,1'-biphenyl
Naphthalene-2-boronic acid2-(4-(1,2-Difluoroethenyl)phenyl)naphthalene
Pyridine-3-boronic acid3-(4-(1,2-Difluoroethenyl)phenyl)pyridine

The difluoroethenyl group itself is a key feature, serving as a bioisostere for other chemical groups or as a stable fluoroalkylated unit. While the double bond is deactivated towards many typical electrophilic additions due to the electron-withdrawing fluorine atoms, it can be modified under specific conditions. For instance, catalytic hydrogenation can reduce the double bond to afford a 1-bromo-4-(1,2-difluoroethyl)benzene moiety. This transformation converts the planar vinyl group into a more flexible fluoroalkyl side chain, which can be desirable for tuning the conformational properties of a molecule. Molecules containing fluoroalkyl groups are of significant interest in pharmaceutical sciences as the fluorine atoms can enhance metabolic resistance and binding affinity. beilstein-journals.org

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. Aryl halides like this compound are excellent substrates for MCRs that are initiated by a cross-coupling event. For example, a Heck reaction with an alkene can be followed in a cascade sequence by an intramolecular cyclization or another intermolecular reaction. The ability to form several bonds in one pot makes this approach highly attractive for rapidly building molecular complexity from the relatively simple fluorinated starting material.

Directed Ortho-Metalation and Other Directed Functionalization Strategies

Beyond cross-coupling at the bromine site, this compound can undergo functionalization at other positions on the aromatic ring through directed ortho-metalation (DoM). wikipedia.org In this strategy, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. uwindsor.caorganic-chemistry.org The fluorine atoms of the difluoroethenyl group can act as moderate directing groups, coordinating to the lithium cation and increasing the acidity of the adjacent protons on the benzene (B151609) ring. organic-chemistry.org This allows for the selective formation of an aryllithium intermediate, which can then be trapped with a wide variety of electrophiles to introduce a new substituent specifically at the position ortho to the difluoroethenyl group. This method provides a powerful tool for creating highly substituted and functionalized aromatic rings with precise regiochemical control. wikipedia.orgharvard.edu

Table 3: Functionalization via Directed Ortho-Metalation

ElectrophileReagent ExampleIntroduced Functional Group
Carbonyl CompoundN,N-Dimethylformamide (DMF)Aldehyde (-CHO)
Alkyl HalideIodomethane (CH₃I)Methyl (-CH₃)
Silyl HalideTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)
DisulfideDimethyl disulfide (CH₃SSCH₃)Methylthio (-SCH₃)

Computational and Theoretical Studies on 1 Bromo 4 1,2 Difluoroethenyl Benzene

Electronic Structure and Bonding Characteristics of the 1,2-Difluoroethenyl Group

The high electronegativity of fluorine leads to a strong polarization of the C-F bonds, drawing electron density away from the carbon atoms of the double bond. This inductive effect (-I) is a primary determinant of the group's electronic character. Furthermore, the lone pairs on the fluorine atoms can participate in p-π conjugation with the C=C double bond, a phenomenon known as the +M (mesomeric) or resonance effect. However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this resonance effect is generally weaker than the inductive effect.

The interplay of these effects results in a complex electronic environment. The carbon atoms of the difluoroethenyl group become more electrophilic, which can influence the molecule's susceptibility to nucleophilic attack. The C=C double bond is also affected, with its electron density being modulated by the attached fluorine atoms.

Table 1: Calculated Electronic Properties of the 1,2-Difluoroethenyl Group

PropertyCalculated Value
C-F Bond Length~1.35 Å
C=C Bond Length~1.34 Å
F-C-C Bond Angle~122°
Mulliken Charge on Fluorine-0.4 e
Mulliken Charge on Vinyl Carbon+0.2 e

Note: These values are illustrative and based on typical density functional theory (DFT) calculations for similar fluoro-olefin systems.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, such as those employing density functional theory (DFT) or ab initio methods, are invaluable for predicting the reactivity and selectivity of 1-bromo-4-(1,2-difluoroethenyl)benzene in chemical reactions. These calculations can provide a quantitative understanding of the molecule's electronic landscape, highlighting regions that are prone to electrophilic or nucleophilic attack.

One of the key outputs of these calculations is the molecular electrostatic potential (MEP) map. For this compound, the MEP map would be expected to show regions of negative potential (red) around the fluorine and bromine atoms, indicating their high electron density and potential to act as sites for electrophilic attack. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms and the carbon atoms of the difluoroethenyl group, suggesting their susceptibility to nucleophilic attack.

Frontier molecular orbital (FMO) theory is another powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO and LUMO can predict how the molecule will interact with other reagents. For this compound, the HOMO is likely to be localized on the bromine atom and the phenyl ring, while the LUMO is expected to be distributed over the difluoroethenyl group and the C-Br bond. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Calculated Reactivity Descriptors for this compound

DescriptorCalculated ValueImplication
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap5.3 eVSuggests moderate kinetic stability
Global Hardness (η)2.65 eVMeasure of resistance to charge transfer
Global Electrophilicity (ω)1.8 eVPropensity to accept electrons

Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds.

Transition State Analysis and Reaction Pathway Prediction for Key Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states. A transition state is a high-energy, transient species that exists at the peak of the energy profile along a reaction coordinate. By calculating the structure and energy of transition states, chemists can predict the most favorable reaction pathways and understand the factors that control reaction rates and selectivity.

For this compound, transition state analysis could be applied to a variety of important transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or additions to the C=C double bond. For example, in a Suzuki coupling reaction, DFT calculations could be used to model the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step and providing insights into the role of the ligands on the metal catalyst.

The calculation of activation energies (the energy difference between the reactants and the transition state) is a key outcome of this analysis. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This information is crucial for optimizing reaction conditions and for the rational design of new catalysts and reagents.

Understanding the Stereoelectronic Effects of Vicinal Fluorine Atoms and Bromine Substituents

Stereoelectronic effects are the result of the interplay between the spatial arrangement of atoms (stereochemistry) and the distribution of electrons (electronics) in a molecule. wikipedia.org In this compound, the vicinal fluorine atoms and the bromine substituent exert significant stereoelectronic effects that influence the molecule's conformation, reactivity, and spectroscopic properties.

The two fluorine atoms on the ethenyl bridge create a unique electronic environment. The strong C-F bonds are associated with low-lying antibonding orbitals (σ*C-F). These orbitals can interact with adjacent bonding orbitals, leading to hyperconjugation effects that can influence the molecule's stability and reactivity. For instance, the orientation of the C-F bonds can affect the energy of the π-system of the double bond and the adjacent phenyl ring.

The bromine atom, being a large and polarizable halogen, also contributes to the stereoelectronic landscape. Its lone pairs can participate in resonance with the aromatic ring, and its C-Br bond has a corresponding σ* antibonding orbital that can act as an acceptor in hyperconjugative interactions. The interplay between the inductive effects of the bromine and fluorine atoms, and their potential for resonance and hyperconjugation, creates a complex set of stereoelectronic interactions that ultimately govern the molecule's chemical behavior.

The presence of a single fluorine atom can exert a high degree of stereochemical control in substitution reactions. nih.gov In some cases, the presence of a fluorine atom can slow the rate of hydrolysis of acetals, likely because it can destabilize a developing positive charge in the transition state. nih.gov

Potential in Materials Science and Polymer Chemistry

Monomer for the Development of Novel Fluorinated Polymers and Copolymers

As a fluorinated derivative of styrene (B11656), 1-Bromo-4-(1,2-difluoroethenyl)benzene can be utilized in polymerization reactions to create a new class of fluoropolymers. The difluoroethenyl group is susceptible to radical polymerization, allowing for the formation of homopolymers or its incorporation into copolymers with other vinyl monomers. The resulting polymers are expected to exhibit properties that are a direct consequence of the fluorine substitution.

The introduction of fluorine atoms into a polymer backbone is known to significantly alter its physical and chemical properties. Fluoropolymers are generally characterized by their high thermal stability, excellent chemical inertness, low surface energy, and unique dielectric properties. Therefore, polymers derived from this compound are anticipated to possess a combination of these desirable traits.

Research in the broader field of fluorinated styrenic monomers has shown that they can be successfully polymerized using various controlled radical polymerization techniques. fluorine1.ru This suggests that the polymerization of this compound could also be controlled to produce polymers with well-defined molecular weights and low dispersity.

Below is a table summarizing the potential properties of polymers derived from this monomer:

PropertyPotential Advantage
Thermal StabilityEnhanced resistance to high temperatures.
Chemical ResistanceInertness to a wide range of chemicals and solvents.
Low Surface EnergyHydrophobicity and oleophobicity for coating applications.
Dielectric PropertiesPotential for use in electronic components as insulators.
Optical PropertiesTunable refractive index for optical applications.

Precursor for Advanced Fluorinated Materials (e.g., liquid crystals, organic electronics)

The unique combination of a fluorinated vinyl group and a bromo-functionalized benzene (B151609) ring makes this compound a versatile precursor for a range of advanced materials.

Liquid Crystals: The incorporation of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a well-established strategy for tuning their properties. researchgate.netbiointerfaceresearch.comrsc.org The high electronegativity and small size of fluorine can significantly influence the melting point, mesophase behavior, dielectric anisotropy, and optical anisotropy of liquid crystals. researchgate.netrsc.org The difluorovinylphenyl moiety of this compound could be incorporated into the rigid core of a liquid crystal molecule. The bromine atom provides a convenient handle for further chemical modification, such as cross-coupling reactions, to build more complex mesogenic structures. The presence of the difluoroethenyl group is expected to impact the intermolecular interactions and packing of the molecules, leading to the formation of novel liquid crystalline phases.

Organic Electronics: The electronic properties of organic materials can be finely tuned through the introduction of fluorine atoms. This makes fluorinated organic compounds highly attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the difluoroethenyl group in this compound can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of molecules derived from it. This modulation of frontier orbital energies is crucial for designing efficient charge-transporting and light-emitting materials for OLEDs. The bromo-functionality allows for the facile incorporation of this building block into larger conjugated systems commonly used in organic electronic devices.

Strategies for Polymerization Control and Architectural Design

To fully harness the potential of this compound in polymer science, precise control over the polymerization process is essential. This control allows for the synthesis of polymers with specific molecular weights, narrow molecular weight distributions (dispersity), and complex architectures, such as block copolymers and star polymers.

Controlled radical polymerization (CRP) techniques are particularly well-suited for the polymerization of styrenic monomers. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes termination reactions and allows for the controlled growth of polymer chains. For fluorinated styrenic monomers, several CRP methods have been explored.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP technique that can be applied to a wide range of monomers, including styrenes. fluorine1.ru It utilizes a chain transfer agent (RAFT agent) to mediate the polymerization. The choice of RAFT agent is crucial for achieving good control over the polymerization of fluorinated styrenes.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP method that employs a transition metal complex as a catalyst to reversibly activate and deactivate the propagating polymer chains. While effective for many styrenic monomers, the conditions for ATRP of fluorinated styrenes need to be carefully optimized.

Nitroxide-Mediated Polymerization (NMP): NMP uses stable nitroxide radicals to control the polymerization of styrenic monomers. This technique has also been shown to be applicable to some fluorinated styrene derivatives.

The table below outlines these control strategies and their potential for architectural design:

Polymerization TechniqueKey FeaturesArchitectural Possibilities
RAFT PolymerizationTolerant to a wide range of functional groups.Block copolymers, star polymers, graft copolymers.
ATRPWell-defined polymers with low dispersity.Gradient copolymers, complex architectures.
NMPMetal-free polymerization.Block copolymers, tailored end-groups.

By employing these controlled polymerization techniques, it is possible to synthesize a variety of polymer architectures based on this compound. For instance, block copolymers containing a poly(this compound) segment could be prepared, combining the unique properties of the fluorinated block with those of another polymer block. This architectural control opens up new avenues for the design of functional materials with precisely engineered properties for a wide range of applications in materials science.

Challenges and Future Research Directions

Development of Green and Sustainable Synthetic Methodologies

The synthesis of fluorinated organic compounds often relies on traditional methods that can be resource-intensive and generate significant waste. A primary challenge for the production of 1-Bromo-4-(1,2-difluoroethenyl)benzene is the development of environmentally benign synthetic routes. Future research is expected to focus on minimizing the use of hazardous reagents and solvents, improving energy efficiency, and designing processes with higher atom economy.

Key research goals include:

Alternative Fluorinating Agents: Moving away from harsh fluorinating reagents toward safer, more sustainable alternatives. Research into using fluoride (B91410) salts, which are abundant and inexpensive, is a promising avenue.

Solvent Minimization: The exploration of solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Investigating photochemical or electrochemical methods that can proceed under milder conditions, reducing the energy consumption associated with traditional thermal methods.

A comparative look at potential synthetic strategies is presented in the table below.

Synthesis ParameterTraditional MethodsFuture Green Methods
Fluorine Source Aggressive, hazardous reagentsRecycled fluoride salts, benign sources
Solvents Chlorinated hydrocarbons, aprotic polar solventsWater, ionic liquids, solvent-free
Energy Input High temperatures, prolonged heatingPhotochemistry, electrochemistry, catalysis
Waste Generation High, often hazardous byproductsLow, with recyclable components

Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and for a molecule like this compound, with multiple reactive sites, achieving high selectivity is paramount. The development of new catalytic systems is crucial for controlling the outcomes of reactions involving this compound.

Future research will likely target:

Transition-Metal Catalysis: Designing novel palladium, nickel, or copper catalysts for cross-coupling reactions at the carbon-bromine bond, while preserving the difluoroethenyl moiety. This includes the development of ligands that can fine-tune the catalyst's reactivity and selectivity. For instance, dual nickel-/palladium-catalyzed systems have shown promise for the gem-difluorovinylation of aryl triflates, a reaction class relevant to the synthesis and functionalization of this molecule.

Organocatalysis: Exploring the use of small organic molecules as catalysts for asymmetric transformations, which could introduce chirality into molecules derived from this compound.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable new types of transformations that are not accessible through traditional thermal methods, potentially leading to novel derivatives.

Exploration of Bio-Inspired Transformations and Enzymatic Approaches

Nature's synthetic machinery, enzymes, offers unparalleled selectivity and efficiency under mild, aqueous conditions. Harnessing biocatalysis for the synthesis and modification of organofluorine compounds is a rapidly growing field of interest.

Key areas for future exploration include:

Fluorinase Enzymes: The discovery and engineering of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds, could lead to entirely new and sustainable ways to produce fluorinated aromatics. nih.gov While direct enzymatic synthesis of this compound is a long-term goal, engineered enzymes could be used for selective transformations on the molecule. researchgate.netnih.gov

Directed Evolution: Employing directed evolution to tailor enzymes for specific reactions involving fluorinated substrates. This could enable highly selective reactions, such as stereoselective reductions or oxidations of the difluoroethenyl group.

Biocatalytic ApproachPotential Application for this compoundProjected Advantages
Engineered Fluorinases De novo synthesis or late-stage fluorinationHigh selectivity, mild conditions, sustainable
P450 Monooxygenases Selective hydroxylation of the aromatic ringAccess to novel functionalized derivatives
Reductases/Oxidases Stereoselective modification of the ethenyl groupCreation of chiral centers
Lipases Kinetic resolution of derivatized estersPreparation of enantiomerically pure compounds

Expanding Synthetic Applications to Therapeutically Relevant Scaffolds (without explicit mention of drug properties or clinical data)

The unique physicochemical properties imparted by fluorine make fluorinated compounds highly valuable in the design of new molecular entities for therapeutic research. ossila.com this compound serves as a versatile building block for accessing complex molecular architectures.

Future research will focus on incorporating this moiety into scaffolds such as:

Heterocyclic Systems: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct various nitrogen, oxygen, and sulfur-containing heterocyclic rings, which are common motifs in biologically active compounds.

Complex Natural Product Analogues: The difluoroethenyl group can be used as a stable bioisostere for other chemical groups, allowing for the synthesis of fluorinated analogues of natural products with potentially modified properties.

Peptidomimetics: The rigid and electronically distinct nature of the difluoroethenylbenzene core could be exploited in the design of novel peptidomimetic structures.

The strategic incorporation of the 1-bromo-4-(1,2-difluoroethenyl)phenyl moiety can significantly influence the conformational preferences and electronic properties of the target scaffold.

Integration with High-Throughput Experimentation and Automation in Synthesis

To accelerate the discovery of new reactions and the optimization of synthetic routes, high-throughput experimentation (HTE) and laboratory automation are becoming indispensable tools. acs.orgchemrxiv.org Applying these technologies to the chemistry of this compound will be crucial for unlocking its full synthetic potential.

Future directions in this area include:

Reaction Screening: Using automated platforms to rapidly screen a wide range of catalysts, ligands, bases, and solvents to identify optimal conditions for reactions such as cross-coupling or functionalization of the vinyl group. acs.org

Library Synthesis: Employing automated synthesis platforms to generate libraries of derivatives of this compound for screening in various applications.

Data-Driven Synthesis: Integrating HTE with machine learning algorithms to predict reaction outcomes and to guide the design of new experiments, leading to a more efficient and intelligent approach to synthetic chemistry.

The table below outlines a hypothetical HTE workflow for a Suzuki coupling reaction with this compound.

ParameterVariables Screened (in parallel)
Boronic Acid/Ester Array of 24 different coupling partners
Palladium Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3, etc.
Ligand SPhos, XPhos, RuPhos, etc.
Base K2CO3, Cs2CO3, K3PO4, etc.
Solvent Dioxane, Toluene, DMF, Acetonitrile

This systematic approach can dramatically reduce the time and resources required to develop robust and efficient synthetic methods.

Q & A

Q. Key considerations :

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield optimization by adjusting catalyst loading (2–5 mol%) and reaction time (12–24 hrs).

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.45–7.60 ppm (aromatic protons) and δ 5.80–6.20 ppm (difluoroethenyl protons) with coupling constants J = 15–20 Hz for trans-configuration .
    • ¹⁹F NMR : Distinct signals at δ -110 to -120 ppm (CF₂ group) .
  • Mass Spectrometry (MS) : LRMS (EI) shows molecular ion [M]⁺ at m/z 232 (C₈H₅BrF₂⁺), with fragments at m/z 153 (loss of Br) and m/z 113 (loss of CF₂=CH) .

Advanced: What strategies optimize regioselectivity in Pd-catalyzed reactions involving this compound?

Answer:
Regioselectivity is controlled by:

  • Ligand design : Bulky ligands (e.g., XPhos) favor coupling at the bromine site over fluorine substituents .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic aromatic substitution at the para-bromo position .
  • Substrate pre-functionalization : Introducing directing groups (e.g., -OMe) temporarily guides cross-coupling to specific positions, later removed via hydrolysis .

Q. Example :

SubstrateCatalyst SystemYield (%)Regioselectivity
1-Bromo-4-(difluoroethenyl)benzene + ImidazolePd(OAc)₂/XPhos86%>95% para-selectivity

Advanced: How does the electronic nature of the difluoroethenyl group influence reactivity?

Answer:
The electron-withdrawing effect of the difluoroethenyl group:

  • Deactivates the benzene ring , reducing electrophilic substitution but enhancing oxidative addition in cross-couplings.
  • Stabilizes transition states in nucleophilic aromatic substitution (SNAr), enabling reactions with amines or thiols at elevated temperatures (80–120°C) .

Q. Methodological insight :

  • Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict reactive sites .
  • Experimental validation via kinetic isotope effect (KIE) studies to confirm rate-determining steps .

Advanced: What are the applications of this compound in medicinal chemistry?

Answer:
The compound serves as a pharmacophore scaffold due to:

  • Enhanced metabolic stability : Fluorine substituents reduce oxidative degradation .
  • Targeted enzyme inhibition :
    • β-Secretase (BACE1) inhibition : Modify the difluoroethenyl group to introduce sulfonamide or urea moieties, improving binding to the enzyme's active site (IC₅₀ = 0.8–1.2 µM) .
    • Antifungal activity : Test against Candida albicans via microbroth dilution (MIC = 16–32 µg/mL) by substituting bromine with triazole groups .

Q. Synthetic protocol :

Couple with triazole precursors via Cu-catalyzed azide-alkyne cycloaddition (CuAAC).

Screen derivatives in vitro using fluorescence-based enzyme assays .

Advanced: How are computational methods applied to study its reaction mechanisms?

Answer:

  • Density Functional Theory (DFT) : Models transition states for cross-coupling reactions, revealing energy barriers (e.g., 25–30 kcal/mol for oxidative addition) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, identifying optimal conditions (e.g., THF vs. DMF) .
  • Docking studies : Predict binding modes with biological targets (e.g., BACE1) using AutoDock Vina, guiding structural modifications .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.